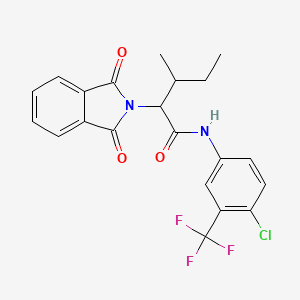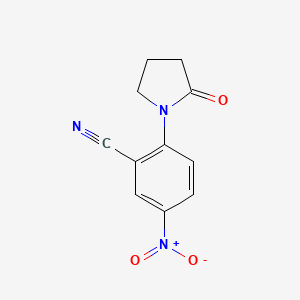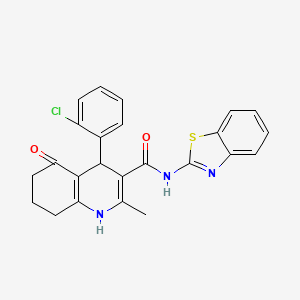
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)-3-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida es un compuesto orgánico sintético. Se caracteriza por la presencia de un anillo fenilo sustituido con cloro, un grupo trifluorometilo y una porción dioxoisoindolinilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida generalmente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 4-cloro-3-(trifluorometil)anilina y anhídrido ftálico. Las condiciones de reacción pueden incluir el uso de solventes como diclorometano o tolueno, y catalizadores como trietilamina o piridina.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de lotes a gran escala con control preciso de la temperatura, la presión y el tiempo de reacción. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura química única.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorofenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida
- N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)butanamida
Unicidad
N-(4-cloro-3-(trifluorometil)fenil)-2-(1,3-dioxoisoindolin-2-il)-3-metilpentanamida es único debido a la presencia de un grupo cloro y trifluorometilo en el anillo fenilo, lo que puede influir significativamente en su reactividad química y actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C21H18ClF3N2O3 |
|---|---|
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanamide |
InChI |
InChI=1S/C21H18ClF3N2O3/c1-3-11(2)17(27-19(29)13-6-4-5-7-14(13)20(27)30)18(28)26-12-8-9-16(22)15(10-12)21(23,24)25/h4-11,17H,3H2,1-2H3,(H,26,28) |
Clave InChI |
XAMFYUOXIXGUBS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11647733.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11647734.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol](/img/structure/B11647737.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647747.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)
![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647763.png)


![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11647769.png)
![ethyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11647773.png)
![5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11647779.png)


